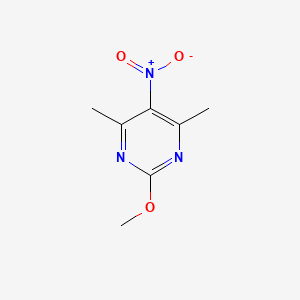

2-Methoxy-4,6-dimethyl-5-nitropyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4,6-dimethyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-4-6(10(11)12)5(2)9-7(8-4)13-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLDTEBEKUVBDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Functionalization Strategies of 2 Methoxy 4,6 Dimethyl 5 Nitropyrimidine

Strategic Modifications of the Pyrimidine (B1678525) Core for Enhanced Functionality

The inherent reactivity of the 5-nitropyrimidine (B80762) system is a key factor in its derivatization. The electron-withdrawing nature of the nitro group significantly activates the pyrimidine ring, making it susceptible to nucleophilic attack. This intrinsic property is the cornerstone of many functionalization strategies. While direct modifications of the pyrimidine core of 2-Methoxy-4,6-dimethyl-5-nitropyrimidine are not extensively documented in publicly available literature, the reactivity of analogous 5-nitropyrimidine systems provides a strong indication of the potential transformations.

For instance, the nitro group itself can be a target for modification. Reduction of the nitro group to an amino group is a common and powerful transformation. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or metal hydrides. The resulting 5-aminopyrimidine (B1217817) derivative opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and the construction of fused heterocyclic rings.

Introduction of Diverse Functionalities via Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing a wide array of functional groups onto the pyrimidine ring, particularly when activated by an electron-withdrawing group like a nitro moiety. In pyrimidine systems bearing good leaving groups, such as halogens, this reaction is highly efficient. While this compound does not possess a halogen substituent, the methoxy (B1213986) group at the 2-position can potentially act as a leaving group under certain conditions, although it is generally less facile than halide displacement.

In related chloro-substituted 5-nitropyrimidines, the chloro groups are readily displaced by a variety of nucleophiles. For example, in 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine, the chloro group can be substituted by nucleophiles such as sodium methoxide (B1231860) or potassium tert-butoxide. This suggests that if a chloro-analogue of the title compound were synthesized, it would be a highly versatile intermediate for introducing diverse functionalities.

The following table summarizes potential nucleophilic substitution reactions based on the reactivity of analogous compounds:

| Nucleophile | Potential Product |

| Amines (R-NH2) | 2-Amino-4,6-dimethyl-5-nitropyrimidine derivatives |

| Alkoxides (R-O⁻) | 2-Alkoxy-4,6-dimethyl-5-nitropyrimidine derivatives |

| Thiolates (R-S⁻) | 2-Thioether-4,6-dimethyl-5-nitropyrimidine derivatives |

| Azides (N3⁻) | 2-Azido-4,6-dimethyl-5-nitropyrimidine derivatives |

Post-Synthetic Modifications of this compound

Following initial derivatization, further modifications can be carried out to increase molecular complexity. These post-synthetic modifications can target the newly introduced functional groups or the existing substituents on the pyrimidine ring.

Utility in the Construction of More Complex Heterocyclic Systems

A key application of functionalized this compound derivatives is in the synthesis of fused heterocyclic systems. The pyrimidine ring serves as a scaffold upon which other rings can be constructed, leading to novel polycyclic aromatic compounds with potentially interesting biological or material properties.

A common strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable dielectrophile. For example, the resulting 5-amino-2-methoxy-4,6-dimethylpyrimidine can be reacted with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds to form fused pyridopyrimidines or pyrazolopyrimidines, respectively.

Furthermore, the methyl groups at positions 4 and 6 can also participate in cyclization reactions. For instance, in related 1,3,6-trimethyl-5-nitrouracil systems, the 6-methyl group can be brominated to form a 6-bromomethyl derivative. rsc.org This reactive intermediate can then undergo intramolecular cyclization with a suitably positioned nucleophile to form fused ring systems like pyrazolo[4,3-d]pyrimidines. rsc.org A similar strategy could potentially be applied to this compound, where one of the methyl groups is first functionalized to introduce a reactive handle for subsequent cyclization.

The synthesis of fused pyrimidines is a significant area of research due to the diverse biological activities exhibited by these compounds. The versatility of the this compound core, particularly after strategic functionalization, makes it a valuable precursor for the construction of such complex heterocyclic systems.

Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 4,6 Dimethyl 5 Nitropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Carbon (¹³C) NMR Analysis for Carbon Framework Elucidation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For 2-Methoxy-4,6-dimethyl-5-nitropyrimidine, the ¹³C NMR spectrum would reveal the chemical shifts of the carbon atoms in the pyrimidine (B1678525) ring, the methoxy (B1213986) group, and the two methyl groups. The positions of these signals would offer insights into the electronic structure of the molecule. As with ¹H NMR, specific ¹³C NMR data for this compound is not available.

Advanced NMR Techniques for Conformational Studies

Advanced NMR techniques, such as Variable-Temperature (VT) NMR, could be employed to study the conformational dynamics of this compound. These studies could reveal information about rotational barriers, for example, around the C-O bond of the methoxy group. At present, no such conformational studies have been published.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Assignments for Characteristic Functional Groups

The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-O stretching of the methoxy group, C-H stretching and bending of the methyl and methoxy groups, and vibrations associated with the pyrimidine ring. A detailed analysis of these vibrational modes would confirm the presence of these functional groups. However, a published IR spectrum with assigned vibrational frequencies for this compound could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can be used to study conjugated systems and chromophores. For this compound, the UV-Vis spectrum would be expected to show absorption maxima related to the electronic structure of the nitropyrimidine ring system. This data is currently unavailable in the scientific literature.

Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of a molecule provides insight into its electron distribution and the energy required to promote electrons to higher energy orbitals. The UV-Visible spectrum of this compound is dominated by the electronic transitions within its primary chromophore, the nitropyrimidine ring system.

The key chromophoric components are the pyrimidine ring, a π-conjugated heterocyclic system, and the attached nitro group (-NO₂), a strong electron-withdrawing group. The electronic transitions observed are typically of two main types:

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyrimidine ring. They are generally characterized by high molar absorptivity (ε).

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are typically weaker (lower ε) than π → π* transitions.

Theoretical studies using methodologies like Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict the electronic absorption spectra, including absorption wavelengths (λ_max), excitation energies, and oscillator strengths. researchgate.net For related compounds such as 2,4-dichloro-5-nitropyrimidine, such calculations have been used to assign the observed absorption bands to specific electronic transitions. researchgate.net The presence of the electron-donating methoxy group and electron-withdrawing nitro group on the pyrimidine ring significantly influences the energy of these transitions.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Energy | Relative Intensity |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | High | Strong |

| n → π* | Non-bonding to π* antibonding | Low | Weak |

Solvent Effects on Electronic Spectra and Protonation Behavior

The surrounding solvent medium can influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. The polarity of the solvent can differentially stabilize the ground and excited states of the chromophore, leading to shifts in the absorption maxima.

For this compound, a polar molecule, an increase in solvent polarity is expected to cause a bathochromic shift (red shift) in the π → π* transition. This occurs because the excited state is typically more polar than the ground state, and is thus stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. semanticscholar.org

Protonation of the pyrimidine ring, most likely at one of the nitrogen atoms, would significantly alter the electronic structure and, consequently, the UV-Visible spectrum. The addition of a proton would create a cationic species, modifying the conjugated system and shifting the absorption bands. However, the presence of the strongly electron-withdrawing nitro group at the 5-position is known to decrease the basicity of the pyrimidine ring, meaning that protonation would likely require a strongly acidic medium. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

Molecular Weight Determination and Fragmentation Pattern Analysis

The elemental composition of this compound is C₇H₉N₃O₃. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of this molecular formula.

Table 2: Theoretical Molecular Weight of this compound

| Formula | Monoisotopic Mass (Da) |

| C₇H₉N₃O₃ | 183.0644 |

Table 3: Experimental GC-MS Fragmentation Data for the Analogue 2-Methoxy-5-nitropyrimidine

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 125 | 99.99 | [M - NO]⁺ or other fragments |

| 79 | 42.70 | C₄H₃N₂⁺ |

| 53 | 16.40 | C₃H₃N⁺ |

| 52 | 13.90 | C₃H₂N⁺ |

| Data obtained for the analogue compound 2-Methoxy-5-nitropyrimidine. nih.gov |

X-ray Diffraction (XRD) Analysis

X-ray diffraction techniques are the most powerful tools for determining the precise arrangement of atoms within a crystalline solid, providing definitive information on molecular structure, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) analysis provides an unambiguous determination of the three-dimensional structure of a molecule. The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This allows for the calculation of bond lengths, bond angles, and torsional angles with high precision.

While a crystal structure for this compound has not been specifically reported, the analysis of related pyrimidine derivatives illustrates the type of data obtained. For example, the structure of 6-(2-Hydroxy-4,6-dimethyl-phenyl)-4-(2-methoxy-phenyl)5-nitro-3,4-dihydro-1H-pyrimidine-2-one was determined, revealing detailed structural parameters. ijirset.com An SC-XRD study of this compound would yield its specific crystal system, space group, and unit cell dimensions.

Table 4: Example Crystallographic Data from a Related Nitropyrimidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.4804 |

| b (Å) | 8.4765 |

| c (Å) | 17.5985 |

| β (°) | 98.451 |

| Z (Molecules/unit cell) | 4 |

| Data for 6-(2-Hydroxy-4,6-dimethyl-phenyl)-4-(2-methoxy-phenyl)5-nitro-3,4-dihydro-1H-pyrimidine-2-one. ijirset.com |

Polymorphism Studies in Nitropyrimidine Derivatives

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. These different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, stability, and bioavailability. The study of polymorphism is particularly crucial in the pharmaceutical industry, where pyrimidine derivatives are common structural motifs. Different crystal forms of a drug can lead to significant differences in its therapeutic efficacy.

Investigating the potential polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). To date, no specific studies on the polymorphic behavior of this compound have been published in the scientific literature.

Analysis of Supramolecular Interactions and Hydrogen Bonding Networks

Information regarding the supramolecular interactions and hydrogen bonding networks of this compound is not available in the current scientific literature. A comprehensive search of crystallographic databases did not yield a crystal structure for this compound, which is essential for the detailed analysis of its solid-state architecture.

Computational and Theoretical Insights into this compound Forthcoming

A comprehensive article detailing the computational and theoretical studies of the chemical compound this compound cannot be generated at this time. Extensive searches for dedicated research literature have not yielded specific computational data for this exact molecule.

Studies employing methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, or Molecular Electrostatic Potential (MEP) mapping are essential for generating the detailed, data-rich content required for the specified outline. As no published research focusing on the theoretical and computational characterization of this compound could be located, it is not possible to provide an accurate and scientifically-backed article that adheres to the strict focus on this specific compound.

General principles of these computational methods are well-established in chemical literature and have been applied to structurally similar compounds. For instance, DFT calculations are widely used to predict the geometric and electronic structures of pyrimidine derivatives. nih.govmdpi.com Similarly, FMO, NBO, and MEP analyses provide valuable insights into the reactivity and intermolecular interactions of various organic molecules. nih.govresearchgate.net However, applying findings from analogous compounds to this compound without specific calculations would be speculative and would not meet the required standards of scientific accuracy for this subject.

Further research and publication of computational studies specifically targeting this compound are necessary before a detailed article as requested can be composed.

Computational Chemistry and Theoretical Studies of 2 Methoxy 4,6 Dimethyl 5 Nitropyrimidine

Electrostatic Potential (MEP) Mapping

Visualization of Reactive Sites and Charge Distribution on the Molecular Surface

The visualization of reactive sites and the distribution of charge on the molecular surface of 2-Methoxy-4,6-dimethyl-5-nitropyrimidine are crucial for understanding its chemical behavior. A key tool for this is the Molecular Electrostatic Potential (MEP) map. The MEP is a color-coded map that illustrates the electrostatic potential on the electron density surface of a molecule.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in shades of blue, are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show the following features:

Negative Potential: The most negative potential is anticipated to be localized around the oxygen atoms of the nitro group (NO₂) and the nitrogen atoms of the pyrimidine (B1678525) ring. These areas are the most likely sites for interactions with electrophiles or for forming hydrogen bonds.

Positive Potential: Regions of positive potential are likely to be found around the hydrogen atoms of the methyl groups and the methoxy (B1213986) group.

This distribution of electrostatic potential provides a clear visual representation of the molecule's reactivity, guiding the prediction of its interactions with other molecules.

Reaction Mechanism Simulations and Energetic Profiles

Computational simulations are powerful tools for elucidating the mechanisms of chemical reactions and for determining their energetic profiles. For pyrimidine derivatives, these simulations often employ quantum chemical methods to map out the potential energy surface of a reaction.

A recent study on the deconstruction-reconstruction of pyrimidines utilized computational methods to understand the reaction mechanism between a pyrimidine, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), and aniline. The study calculated the relative Gibbs free energies for the intermediates and transition states involved in the pyrimidine ring-opening process. rsc.org This type of analysis helps in identifying the most plausible reaction pathway by comparing the energy barriers of different potential routes. rsc.org

Identifying the reactants, products, and any potential intermediates.

Using computational methods, such as Density Functional Theory (DFT), to calculate the geometries and energies of these species.

Locating the transition states that connect the reactants, intermediates, and products.

Constructing a reaction energy profile that plots the energy of the system as a function of the reaction coordinate.

This profile provides crucial information about the feasibility and kinetics of the reaction.

A critical aspect of reaction mechanism simulation is the calculation of the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (Ea).

Computational chemistry programs can search for and optimize the geometry of transition states. A key characteristic of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For a hypothetical reaction involving this compound, the activation energy would be determined by subtracting the total energy of the reactants from the total energy of the calculated transition state. A lower activation energy implies a faster reaction rate.

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects. One of the most common methods is the Polarizable Continuum Model (PCM).

In the PCM, the solvent is treated as a continuous dielectric medium rather than as individual molecules. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach can provide a more realistic description of the reaction in solution.

For instance, in studies of pyrimidine derivatives, the PCM has been used to model the solvent environment and to obtain more accurate calculations of properties such as excitation energies and nuclear chemical shielding. rsc.org The use of PCM is particularly important for reactions involving charged or highly polar species, as the solvent can stabilize these species and significantly alter the reaction's energy profile.

Advanced Theoretical Approaches in Pyrimidine Research

Beyond the standard computational methods, advanced theoretical approaches are being applied to gain deeper insights into the properties and behavior of pyrimidine derivatives.

Quantum chemical studies on pyrimidine derivatives delve into the intricate details of their electronic structure to understand their structural features and reactivity. These studies often employ high-level computational methods to calculate various molecular properties.

For example, a study on 2-amino-5-nitropyrimidine (B189733) used Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set to investigate its molecular structure and vibrational frequencies. Such calculations can provide detailed information about bond lengths, bond angles, and the distribution of electrons within the molecule, which are fundamental to understanding its reactivity.

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in the development of pharmaceuticals and other materials. Theoretical methods are increasingly being used to predict and characterize the potential polymorphs of organic compounds.

These methods typically involve:

Crystal Structure Prediction (CSP): Generating a large number of plausible crystal structures based on the molecular structure.

Lattice Energy Calculations: Calculating the lattice energy of each predicted structure to determine their relative stabilities.

While specific studies on the polymorphism of this compound are not prevalent, the general methodologies developed for organic molecules would be applicable. These theoretical predictions can guide experimental efforts to discover and characterize new polymorphic forms.

Advanced Synthetic Applications and Intermediates Based on 2 Methoxy 4,6 Dimethyl 5 Nitropyrimidine

Role as Versatile Building Blocks in Complex Heterocyclic Synthesis

2-Methoxy-4,6-dimethyl-5-nitropyrimidine serves as a highly functionalized and versatile building block in the synthesis of complex heterocyclic compounds. The strategic placement of its substituents—a methoxy (B1213986) group at the 2-position, two methyl groups at the 4- and 6-positions, and a nitro group at the 5-position—offers a unique combination of reactive sites. This substitution pattern allows for a range of chemical transformations, making it a valuable precursor for the construction of various fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrimidine (B1678525) ring, activating it for certain nucleophilic substitutions and facilitating transformations of the adjacent methyl groups. The methoxy group, on the other hand, can also be a target for nucleophilic displacement, further adding to the synthetic utility of this intermediate.

A critical application of this compound lies in its role as a precursor for the synthesis of purine (B94841) and pteridine (B1203161) analogues. The synthesis of these bicyclic heteroaromatic systems often relies on the construction of a pyrimidine ring followed by the annulation of an imidazole (B134444) or pyrazine (B50134) ring, respectively.

The key transformation in this context is the reduction of the 5-nitro group to a 5-amino group. This reduction is typically achieved with high efficiency using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reducing agents like sodium dithionite (B78146) or tin(II) chloride. The resulting 5-amino-2-methoxy-4,6-dimethylpyrimidine is a crucial intermediate, possessing two adjacent amino and methyl groups that are primed for cyclization reactions.

For the synthesis of pteridine analogues , the 5,6-diaminopyrimidine derivative (obtained after reduction of the nitro group and subsequent functionalization of a methyl group) can be condensed with α-dicarbonyl compounds. For instance, reaction with glyoxal (B1671930) or biacetyl would lead to the formation of the corresponding pteridine core. The substituents on the pyrimidine ring, originating from the starting material, would then be incorporated into the final pteridine structure, allowing for the generation of a library of substituted pteridines for biological screening. The synthesis of pteridines is of significant interest due to their diverse biological activities, including roles as enzyme inhibitors and signaling molecules. researchgate.netorientjchem.org

For the synthesis of purine analogues , the 5-aminopyrimidine (B1217817) intermediate can undergo cyclization through various strategies. One common method involves reaction with a one-carbon synthon, such as formic acid, formamide, or a trialkyl orthoformate, to construct the imidazole ring. The resulting purine would bear the methoxy and methyl substituents at positions corresponding to the initial pyrimidine structure. Purine analogues are of immense importance in medicinal chemistry, forming the core of many antiviral and anticancer drugs. nih.govresearchgate.net

The versatility of the starting nitropyrimidine allows for the introduction of further diversity. For example, the methoxy group can be substituted with other nucleophiles prior to or after the reduction and cyclization steps, leading to a wide array of functionalized purine and pteridine derivatives.

The pyrimidine core is a privileged scaffold in numerous biologically active molecules. This compound provides a platform for the synthesis of novel compounds with potential therapeutic applications. The nitro group is not only a precursor to the amino group for building fused heterocycles but can also be a key feature in the final molecule, as many aromatic nitro compounds exhibit biological activity. nih.gov

The substituents on the pyrimidine ring can be systematically modified to explore structure-activity relationships (SAR). For example, the methoxy group can be replaced by various amino, alkylthio, or other functional groups to modulate the electronic properties and steric profile of the molecule. This allows for the fine-tuning of biological activity, such as enzyme inhibition or receptor binding.

The synthesis of substituted pyrimidines derived from this building block can lead to compounds with potential applications as:

Enzyme inhibitors: The pyrimidine scaffold is present in many kinase inhibitors, and derivatives of this compound could be explored for their potential to inhibit specific kinases involved in disease pathways. nih.gov

Antiviral and anticancer agents: As precursors to purine analogues, this compound is instrumental in the synthesis of nucleoside and non-nucleoside analogues that can interfere with DNA replication and other cellular processes in viruses and cancer cells. nih.gov

Central nervous system (CNS) agents: Pyrimidine derivatives have been investigated for their activity on various CNS targets.

The following table summarizes the potential transformations of this compound and their application in the synthesis of biologically relevant molecules:

| Transformation | Reagents and Conditions | Resulting Intermediate/Product | Potential Biological Relevance |

| Nitro group reduction | H₂, Pd/C or SnCl₂, HCl | 5-Amino-2-methoxy-4,6-dimethylpyrimidine | Precursor for purines, pteridines, and other fused heterocycles |

| Nucleophilic substitution of the methoxy group | Amines, thiols, etc. | 2-Substituted-4,6-dimethyl-5-nitropyrimidines | Modulation of biological activity (e.g., kinase inhibition) |

| Cyclization of the 5-amino derivative | Formic acid, orthoformates | Substituted purine analogues | Antiviral, anticancer agents |

| Cyclization of a 5,6-diamino derivative | α-Dicarbonyl compounds | Substituted pteridine analogues | Enzyme inhibitors, signaling molecule modulators |

Chemo- and Regioselective Transformations for Diverse Product Formation

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The interplay between the electronic effects of the substituents allows for selective transformations, leading to a diverse range of products from a single starting material.

Chemoselectivity is often demonstrated in the selective reduction of the nitro group in the presence of the pyrimidine ring and the methoxy group. Catalytic hydrogenation is a mild and effective method for this transformation, leaving the other functional groups intact.

Regioselectivity comes into play when considering reactions of the methyl groups. The nitro group at the 5-position can activate the adjacent methyl groups at the 4- and 6-positions for condensation reactions with aldehydes or other electrophiles, a reaction characteristic of nitrotoluene derivatives. This allows for the elaboration of these methyl groups into more complex side chains. By carefully choosing reagents and reaction conditions, it is possible to selectively functionalize one of the methyl groups.

The following table provides examples of potential chemo- and regioselective transformations:

| Reaction Type | Reagents | Position of Transformation | Product Type |

| Reduction | H₂, Pd/C | 5-NO₂ | 5-NH₂ derivative |

| Nucleophilic Aromatic Substitution | R-NH₂ | 2-OCH₃ | 2-Amino derivative |

| Condensation | Benzaldehyde, base | 4- or 6-CH₃ | Styrylpyrimidine derivative |

Integration into Multicomponent Reaction Strategies for Molecular Complexity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The highly functionalized nature of this compound makes it an attractive candidate for inclusion in MCR strategies to rapidly generate molecular diversity. nih.gov

While specific MCRs involving this exact compound are not extensively documented, its functional groups suggest several potential applications. For example, after reduction of the nitro group to an amine, the resulting 5-aminopyrimidine could participate in MCRs such as the Ugi or Passerini reactions, by acting as the amine component. This would allow for the introduction of a variety of substituents at the 5-position in a single, efficient step.

Furthermore, the activated methyl groups could potentially be involved in MCRs that proceed via condensation or Michael addition pathways. By designing appropriate reaction partners, it would be possible to construct complex heterocyclic systems fused to the pyrimidine ring or bearing intricate side chains.

Conclusion and Future Research Directions on 2 Methoxy 4,6 Dimethyl 5 Nitropyrimidine

Synthesis of Current Knowledge and Research Gaps

Currently, specific literature detailing the synthesis, reactivity, and applications of 2-Methoxy-4,6-dimethyl-5-nitropyrimidine is not abundant. However, knowledge of related pyrimidine (B1678525) chemistry allows for informed postulations. The synthesis would likely proceed through the construction of the 4,6-dimethyl-5-nitropyrimidine core, followed by the introduction of the 2-methoxy group, possibly via nucleophilic substitution of a 2-chloro precursor. The presence of the nitro group at the 5-position and methyl groups at the 4- and 6-positions significantly influences the electronic properties and reactivity of the pyrimidine ring.

A significant research gap exists in the experimental validation of its synthesis and the characterization of its physicochemical properties. Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and crystallographic analysis are essential to build a foundational understanding of this molecule. Furthermore, its biological activity profile remains entirely unexplored.

Unexplored Reactivity and Derivatization Opportunities for the Compound

The chemical reactivity of this compound is anticipated to be rich and varied, offering numerous opportunities for derivatization.

Nucleophilic Aromatic Substitution (SNAr): The methoxy (B1213986) group at the 2-position, activated by the electron-withdrawing nitro group, is a potential leaving group for SNAr reactions. rsc.orgchemrxiv.org This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, to generate a library of novel 2-substituted pyrimidine derivatives. A theoretical study on related 6-alkoxy-4-chloro-5-nitropyrimidines suggests that the alkoxy group can indeed act as a leaving group, particularly in the presence of primary amines. rsc.orgugr.es

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then serve as a handle for further functionalization. This amino group can be acylated, alkylated, or used in the construction of fused heterocyclic systems, significantly expanding the molecular diversity accessible from the parent compound.

Reactions of the Methyl Groups: The methyl groups at the 4- and 6-positions may undergo condensation reactions with suitable electrophiles under appropriate conditions, although this reactivity is generally less pronounced than that of the other functional groups.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Nucleophilic Aromatic Substitution | Primary/Secondary Amines, Heat | 2-Amino-4,6-dimethyl-5-nitropyrimidines |

| Nucleophilic Aromatic Substitution | Thiols, Base | 2-Thioether-4,6-dimethyl-5-nitropyrimidines |

| Nitro Group Reduction | H₂, Pd/C or SnCl₂/HCl | 5-Amino-2-methoxy-4,6-dimethylpyrimidine |

| Amine Functionalization (post-reduction) | Acyl chlorides, Alkyl halides | N-acylated or N-alkylated derivatives |

Potential for Novel Synthetic Methodologies and Industrial Relevance

The development of novel, efficient, and sustainable synthetic methodologies for this compound and its derivatives is a key area for future research.

Catalytic C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization could provide new routes to modify the pyrimidine core or the methyl substituents directly, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.netmdpi.com

Flow Chemistry: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control, particularly for nitration and subsequent nucleophilic substitution reactions, which can be highly exothermic.

The industrial relevance of this compound is currently speculative but could be significant. Pyrimidine derivatives are integral to many pharmaceuticals, including anticancer and antiviral agents. nih.govmdpi.comderpharmachemica.com The functional group handles present in this compound make it an attractive scaffold for the synthesis of new drug candidates. Furthermore, substituted pyrimidines have applications in agrochemicals and materials science. gsconlinepress.com Establishing a cost-effective and scalable synthesis would be the first step towards realizing its industrial potential.

Future Theoretical and Computational Investigations to Predict Behavior and Properties

Theoretical and computational chemistry can play a crucial role in guiding the experimental exploration of this compound.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of the proposed derivatization reactions, such as the SNAr substitution of the methoxy group. rsc.orgmdpi.com This can help in understanding the reactivity and selectivity of the compound and in optimizing reaction conditions. A computational study on a similar system, 2-amino-5-nitropyrimidine (B189733), has already demonstrated the utility of such methods in understanding the electronic structure and properties of substituted pyrimidines. acs.org

Prediction of Physicochemical Properties: Computational methods can be used to predict key properties such as solubility, lipophilicity, and electronic properties (e.g., HOMO-LUMO gap), which are important for potential applications in medicinal chemistry and materials science. nih.govacs.org

Virtual Screening: The predicted structure of this compound and its potential derivatives can be used in virtual screening campaigns against various biological targets to identify potential therapeutic applications.

Table 2: Proposed Future Theoretical Investigations

| Investigation Area | Computational Method | Predicted Outcomes |

| Reaction Energetics of SNAr | Density Functional Theory (DFT) | Activation barriers, reaction enthalpies, transition state geometries |

| Electronic Structure Analysis | Natural Bond Orbital (NBO) Analysis | Charge distribution, orbital interactions |

| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis, NMR, and IR spectra |

| Drug-likeness Prediction | In silico ADMET models | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-4,6-dimethyl-5-nitropyrimidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nitration of a precursor (e.g., 4,6-dimethoxy-2-methylpyrimidine) using nitric acid in acetic acid at room temperature, yielding >80% purity . Alternative routes involve concentrated sulfuric acid, but acetic acid is preferred due to reduced side-product formation. Optimization includes:

-

Temperature control : Maintain 20–25°C to avoid over-nitration.

-

Stoichiometry : A 1:1.2 molar ratio of precursor to HNO₃ minimizes unreacted starting material.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves nitro byproducts.

Reaction Condition Yield (%) Purity (%) HNO₃ in acetic acid 85 92 H₂SO₄ as catalyst 72 84

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- NMR :

- ¹H NMR : Methoxy protons appear as singlets at δ 3.9–4.1 ppm; methyl groups at δ 2.5–2.7 ppm .

- ¹³C NMR : Nitro group quaternary carbon at δ 150–155 ppm.

- IR : Strong NO₂ asymmetric stretch at 1520–1550 cm⁻¹ .

- MS : Molecular ion peak at m/z 199.16 (C₇H₉N₃O₄) with fragmentation patterns matching nitro-pyrimidine scaffolds .

Q. What common chemical transformations are applicable to this compound?

- Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) converts the nitro group to an amine, yielding 5-amino derivatives. Tin(II) chloride in HCl is an alternative but requires post-reaction neutralization .

- Substitution : Methoxy groups undergo nucleophilic displacement with amines (e.g., NH₃ in dioxane, 80°C) to form 4,6-diamino derivatives .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate solid-state interactions of this compound?

- Crystallography : Single-crystal X-ray diffraction reveals planar pyrimidine rings with intermolecular C–H···O hydrogen bonds (2.8–3.0 Å) stabilizing the lattice . Methoxy groups adopt anti conformations to minimize steric clashes.

- Hirshfeld Analysis : >15% contribution from H···O/N contacts, highlighting nitro and methoxy groups as key interaction sites .

| Interaction Type | Distance (Å) | Contribution (%) |

|---|---|---|

| C–H···O (nitro) | 2.85 | 12 |

| C–H···N (pyrimidine) | 3.10 | 8 |

Q. What computational methods predict the reactivity and biological activity of this compound?

- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and identifies electrophilic regions (nitro group: Fukui f⁻ >0.25) prone to nucleophilic attack .

- Molecular Docking : AutoDock Vina simulates binding to E. coli dihydrofolate reductase (binding energy: −8.2 kcal/mol), suggesting antimicrobial potential .

Q. How do solvent polarity and temperature influence regioselectivity in substitution reactions?

- Polar solvents (DMF, DMSO) favor SNAr mechanisms at the 4-position due to stabilization of the Meisenheimer complex.

- Non-polar solvents (toluene) promote 6-position substitution via radical pathways at elevated temperatures (>100°C) .

| Solvent | Dielectric Constant (ε) | Dominant Position |

|---|---|---|

| DMF | 37 | 4 |

| Toluene | 2.4 | 6 |

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected byproducts?

- Byproduct Analysis : LC-MS identifies chlorinated derivatives (e.g., 4,6-dichloro analogs) arising from solvent impurities. Use HPLC-grade solvents to suppress halogenation .

- In Situ Monitoring : ReactIR tracks nitro group consumption; deviations from expected kinetics indicate competing pathways (e.g., nitration vs. oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.